BMS-794833 BMS-794833 BMS 794833 is an inhibitor of c-Met and VEGF receptor 2 (VEGFR2) with IC50 values of 1.7 and 15 nM, respectively, that also inhibits Axl, Flt3, and Ron. It inhibits proliferation of GTL-16 gastric carcinoma cells (IC50 = 39 nM) and induces tumor statsis in GTL-16 and U87 mouse xenograft models when administered at a dose of 25 mg/kg.
BMS-794833 is a potent ATP competitive inhibitor of Met/VEGFR2 with IC50 of 1.7 nM/15 nM. BMS-794833 also inhibits Ron (Met family), Axl (phylogenetically related Axl/Tyro3/Mer subfamily) and Flt-3 with IC50 values less than 3 nM. The compound was selective versus a panel of greater than 200 additional receptor tyrosine kinase (RTKs), non-RTKs and serine/threonine kinases based on biochemical or Ambit binding assays. Moreover, it inhibited the cell growth in GTL-16 gastric carcinomas with an IC50 of 39 nM. In vivo, BMS-794833 exhibited dose-dependent anti-tumor activity against multiple tumor types without overt toxicities at efficacious dose levels.
Brand Name: Vulcanchem
CAS No.: 1174046-72-0
VCID: VC0521724
InChI: InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32)
SMILES: C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F
Molecular Formula: C23H15ClF2N4O3
Molecular Weight: 468.8 g/mol

BMS-794833

CAS No.: 1174046-72-0

Cat. No.: VC0521724

Molecular Formula: C23H15ClF2N4O3

Molecular Weight: 468.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BMS-794833 - 1174046-72-0

Specification

Description BMS 794833 is an inhibitor of c-Met and VEGF receptor 2 (VEGFR2) with IC50 values of 1.7 and 15 nM, respectively, that also inhibits Axl, Flt3, and Ron. It inhibits proliferation of GTL-16 gastric carcinoma cells (IC50 = 39 nM) and induces tumor statsis in GTL-16 and U87 mouse xenograft models when administered at a dose of 25 mg/kg.
BMS-794833 is a potent ATP competitive inhibitor of Met/VEGFR2 with IC50 of 1.7 nM/15 nM. BMS-794833 also inhibits Ron (Met family), Axl (phylogenetically related Axl/Tyro3/Mer subfamily) and Flt-3 with IC50 values less than 3 nM. The compound was selective versus a panel of greater than 200 additional receptor tyrosine kinase (RTKs), non-RTKs and serine/threonine kinases based on biochemical or Ambit binding assays. Moreover, it inhibited the cell growth in GTL-16 gastric carcinomas with an IC50 of 39 nM. In vivo, BMS-794833 exhibited dose-dependent anti-tumor activity against multiple tumor types without overt toxicities at efficacious dose levels.
CAS No. 1174046-72-0
Molecular Formula C23H15ClF2N4O3
Molecular Weight 468.8 g/mol
IUPAC Name N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide
Standard InChI InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32)
Standard InChI Key PDYXPCKITKHFOZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F
Canonical SMILES C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F
Appearance white solid powder

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